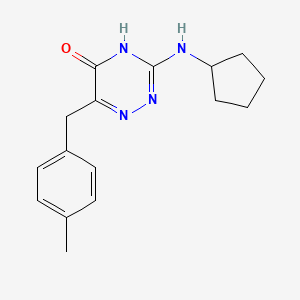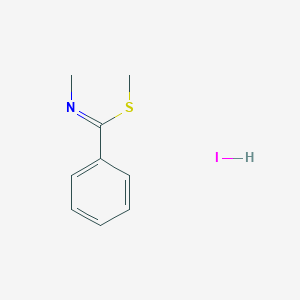
3-Phenoxypyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxypyridine-2-carboxylic acid is a chemical compound with the CAS Number: 103877-89-0 . It has a molecular weight of 215.21 . The IUPAC name for this compound is 3-phenoxy-2-pyridinecarboxylic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for 3-Phenoxypyridine-2-carboxylic acid is 1S/C12H9NO3/c14-12(15)11-10(7-4-8-13-11)16-9-5-2-1-3-6-9/h1-8H, (H,14,15) . This indicates the molecular structure of the compound. Further analysis would require more specific data or computational chemistry tools.Physical And Chemical Properties Analysis
3-Phenoxypyridine-2-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 215.21 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3-Phenoxypyridine-2-carboxylic acid is used in chemical synthesis . It has a molecular weight of 215.21 and is usually stored at room temperature . It is available in powder form .
Catalyst in Green Synthesis
3-Phenoxypyridine-2-carboxylic acid has been used as an efficient catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
Pharmaceutical Research
Carboxylic acids, such as 3-Phenoxypyridine-2-carboxylic acid, are used in pharmaceutical research . They can be used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .
Nanotechnology
Carboxylic acids are used in nanotechnology for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
Medical Field
In the medical field, carboxylic acids are used in various applications . They can be used in the development of new drugs, diagnostic tools, and therapeutic strategies .
Environmental Science
Carboxylic acids are also used in environmental science . They can be used in the development of green and sustainable technologies .
Safety and Hazards
The safety information for 3-Phenoxypyridine-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
3-Phenoxypyridine-2-carboxylic acid is a bioactive molecule that has been widely introduced into pesticides . Its primary target is the enzyme phytoene desaturase (PDS) involved in the biosynthesis pathway of carotenoids .
Mode of Action
The compound inhibits the catalytic action of phytoene desaturase, thereby disrupting the biosynthesis of carotenoids . This inhibition leads to the cessation of plant photosynthesis, causing the plant to stop growing until it dies .
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthesis pathway. Carotenoids are essential for photosynthesis in plants. By inhibiting phytoene desaturase, 3-Phenoxypyridine-2-carboxylic acid disrupts this pathway, leading to the cessation of photosynthesis .
Pharmacokinetics
Its molecular weight is 21521 , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
The primary result of the action of 3-Phenoxypyridine-2-carboxylic acid is the disruption of photosynthesis in plants. This leads to the cessation of plant growth and eventually plant death . This makes it an effective ingredient in pesticides.
Eigenschaften
IUPAC Name |
3-phenoxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)11-10(7-4-8-13-11)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQCJIMAXSKLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)

![1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2368620.png)
![(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2368621.png)
![methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2368623.png)
![4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2368626.png)
![N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368627.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide](/img/structure/B2368628.png)


![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368635.png)
![N-[2-(2-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2368637.png)
![2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2368638.png)
![methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2368639.png)